6-iodo-5-methoxypyridine-2-carboxylic acid
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Overview
Description
6-iodo-5-methoxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol It is a derivative of picolinic acid, characterized by the presence of iodine and methoxy groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-5-methoxypyridine-2-carboxylic acid typically involves the iodination of 5-methoxypicolinic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-iodo-5-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Coupling: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-iodo-5-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-iodo-5-methoxypyridine-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets. Additionally, the methoxy group can influence its solubility and membrane permeability, affecting its overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinic Acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Iodopicolinic Acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Picolinic Acid: The parent compound, without any substituents, serves as a baseline for comparison.
Uniqueness
6-iodo-5-methoxypyridine-2-carboxylic acid is unique due to the combined presence of iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution and coupling reactions, while the methoxy group improves its solubility and potential interactions with biological macromolecules .
Properties
IUPAC Name |
6-iodo-5-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBMWMAUGDAJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268734 |
Source
|
Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154497-83-3 |
Source
|
Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154497-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-5-methoxy-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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